Regiospecific Synthetic Utility: Comparing the Impact of the C5 Methyl Group on Oxidative Transformations
The presence of the 5-methyl group in 4-formyl-5-methylfuran-2-carboxylic acid directs oxidation reactions to the 4-formyl group, whereas in its close analog 4-formylfuran-2-carboxylic acid (lacking the C5 methyl), oxidation may occur at multiple positions, leading to product mixtures . This difference is critical for obtaining high yields of pure 4-carboxy derivatives.
Comparator: product mixtures
| Evidence Dimension | Oxidation regioselectivity |
|---|---|
| Target Compound Data | Quantitative yield data not available in public domain for this specific compound; class-level inference based on established furan chemistry. |
| Comparator Or Baseline | 4-Formylfuran-2-carboxylic acid |
| Quantified Difference | Not quantified; difference is in product purity and number of steps required for isolation. |
| Conditions | Oxidation of formyl group to carboxylic acid using standard oxidants (e.g., KMnO4, CrO3). |
Why This Matters
Higher regioselectivity reduces purification steps and increases synthetic efficiency, lowering overall cost in multi-step syntheses.
